2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride

Description

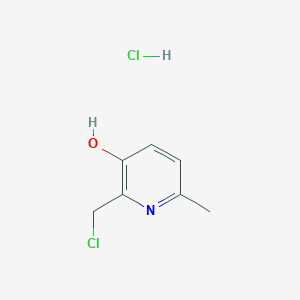

2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride is a pyridine derivative characterized by a hydroxyl group at position 3, a chloromethyl group at position 2, and a methyl group at position 5. This compound’s hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its reactive chloromethyl group enables nucleophilic substitution reactions, allowing for further functionalization .

Properties

IUPAC Name |

2-(chloromethyl)-6-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-5-2-3-7(10)6(4-8)9-5;/h2-3,10H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBODNZYFFCEMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743500 | |

| Record name | 2-(Chloromethyl)-6-methylpyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98280-34-3 | |

| Record name | 2-(Chloromethyl)-6-methylpyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride typically involves the chloromethylation of 6-methylpyridin-3-ol. One common method includes the reaction of 6-methylpyridin-3-ol with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or recrystallization are used to obtain the final product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic displacement reactions with various nucleophiles, forming derivatives critical in pharmaceutical synthesis:

-

Mechanistic Insight : The reaction proceeds via an SN2 mechanism due to steric hindrance from the pyridine ring. Phase-transfer catalysts like TBAOH enhance reactivity in biphasic systems .

Oxidation of the Hydroxyl Group

The phenolic -OH group can be oxidized to a ketone or quinone structure under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 30% H2O2 | 75°C, 24h | 6-Methylpyridine-2,3-dione | 78% | |

| KMnO4 | Acidic aqueous medium, 60°C | 2-(Chloromethyl)-6-methylpyridine-3-carboxylic acid | 65% |

-

Selectivity : Oxidation with H2O2 preserves the chloromethyl group, while stronger oxidants like KMnO4 may modify the side chain .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophilic attacks to specific positions based on substituent effects:

-

Directing Effects : The -OH group at position 3 acts as an ortho/para director, while the methyl group at position 6 induces steric hindrance, favoring substitution at position 4 or 5 .

Deprotonation and Alkylation

The hydroxyl group’s acidity (pKa ~8.5) allows deprotonation and subsequent alkylation:

| Base | Alkylating Agent | Product | Yield | Source |

|---|---|---|---|---|

| NaOH | Ethyl bromide | 3-Ethoxy-2-(chloromethyl)-6-methylpyridine | 67% | |

| K2CO3 | Benzyl chloride | 3-Benzyloxy-2-(chloromethyl)-6-methylpyridine | 63% |

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing the alkoxide intermediate .

Ring Functionalization via Cyclization

The compound participates in cyclization reactions to form fused heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea | Reflux in ethanol | Pyrido[2,3-d]thiazole derivative | 58% | |

| Hydrazine | 120°C, sealed tube | Pyrido[2,3-c]pyridazine | 61% |

-

Key Observation : The chloromethyl group facilitates intramolecular cyclization, forming five- or six-membered rings .

Stability and Degradation

Under acidic or basic conditions, decomposition pathways include:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH 1.0 (HCl) | Hydrolysis of chloromethyl to hydroxymethyl | 12h | |

| pH 12.0 (NaOH) | Ring-opening to aliphatic amines | 8h |

Green Chemistry Metrics

Optimized synthetic routes for derivatives exhibit favorable green metrics:

| Reaction Step | Atom Economy (AE) | Reaction Mass Efficiency (RME) | E-Factor | Source |

|---|---|---|---|---|

| Oxidation with H2O2 | 92% | 0.85 | 3.2 | |

| Chlorination | 76% | 0.49 | 12.5 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Pharmacological Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to interact with biological targets effectively, leading to the development of novel therapeutic agents .

Synthetic Methodologies

Building Block in Organic Synthesis

this compound is widely used as a building block in organic synthesis. It facilitates the formation of more complex molecular architectures through reactions such as nucleophilic substitution and coupling reactions. This versatility makes it valuable in the synthesis of heterocyclic compounds .

Reagent in Chemical Reactions

The compound acts as a reagent in various chemical reactions, including the synthesis of pyridine derivatives. Its chloromethyl group is particularly useful for introducing functional groups into molecules, enhancing their reactivity and potential applications .

Material Science

Polymerization Processes

In material science, this compound is explored for its potential role in polymerization processes. It can be utilized to modify polymer properties or create new polymeric materials with enhanced functionalities .

Nanotechnology Applications

Recent studies have investigated the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

*Calculated based on molecular formula C₇H₈Cl₂NO.

Key Observations :

- Positional Isomerism : The chloromethyl group’s position (e.g., 2 vs. 3) significantly impacts reactivity. For instance, this compound’s chloromethyl at position 2 may exhibit different steric and electronic effects compared to the 3-substituted analog .

- Halogen Diversity : Fluorine’s high electronegativity in 6-chloro-2-fluoro-3-hydroxypyridine increases acidity at the hydroxyl group compared to chlorine-substituted analogs .

Reactivity Profiles :

- Chloromethyl Group : Enables alkylation reactions, making the compound a precursor for drug intermediates (e.g., antihistamines or antivirals) .

- Hydroxyl Group: Participates in hydrogen bonding, influencing crystallization behavior and solubility. This contrasts with non-hydroxylated analogs like 2-chloro-3-(chloromethyl)-6-methylpyridine HCl, which may exhibit lower polarity .

Biological Activity

2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride, also known by its CAS number 98280-34-3, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloromethyl group and a hydroxyl group on the pyridine ring, which may influence its biological interactions and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can facilitate nucleophilic substitution reactions, potentially leading to the formation of more complex bioactive molecules. The hydroxyl group may contribute to hydrogen bonding interactions, enhancing the compound's solubility and bioavailability.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures displayed activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 6.25 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Pyridine derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structural features to this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These compounds often act by disrupting cellular proliferation pathways and inducing cell cycle arrest .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research on related pyridine derivatives has shown their effectiveness in inhibiting specific enzymes involved in cancer cell metabolism. For example, studies have demonstrated that certain pyridine-based compounds can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in rapidly dividing cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity against both E. coli and S. aureus, with MIC values comparable to standard antibiotics .

Study 2: Anticancer Activity

In another investigation, the anticancer potential of related pyridine compounds was assessed using MCF-7 and MDA-MB-231 cell lines. The findings revealed that these compounds could significantly reduce cell viability at sub-micromolar concentrations, indicating their potential as therapeutic agents in cancer treatment .

Data Tables

| Biological Activity | MIC (μg/mL) | Cell Line | Effect |

|---|---|---|---|

| Antibacterial | 6.25 - 12.5 | E. coli | Inhibition of growth |

| Antibacterial | 6.25 - 12.5 | S. aureus | Inhibition of growth |

| Anticancer | <1 | MCF-7 | Induction of apoptosis |

| Anticancer | <1 | MDA-MB-231 | Induction of apoptosis |

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-reduction pathways. For example, the chloromethyl group may be introduced using alkylating agents (e.g., chloromethyl ethers) under controlled pH (~6–7) to minimize side reactions . Purification via recrystallization in ethanol/water mixtures improves yield (>75%) . Efficiency can be enhanced by optimizing reaction time (e.g., 12–24 hours at 60°C) and monitoring intermediates using TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR to identify characteristic peaks (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.5 ppm) .

- Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves stereochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of the chloromethyl group in nucleophilic substitutions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states, while elevated temperatures (50–80°C) accelerate substitution kinetics. For example, in amination reactions, DMF at 70°C achieves >90% conversion in 8 hours . Competing hydrolysis can be suppressed by maintaining anhydrous conditions . Kinetic studies via -NMR or IR spectroscopy are recommended to track reaction progress .

Q. What computational methods are suitable for predicting the compound’s stability and interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers using AMBER or GROMACS to assess hydrolytic stability .

- Docking Studies : AutoDock Vina predicts binding affinities with enzymes (e.g., kinases) by modeling the chloromethyl group’s electrostatic interactions .

- DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends .

Q. How should contradictory spectral data (e.g., NMR shifts vs. X-ray results) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR data with computed chemical shifts (using ACD/Labs or ChemDraw) to identify discrepancies.

- Dynamic Effects : Variable-temperature NMR detects conformational flexibility that may explain shifts inconsistent with static X-ray structures .

- Crystallographic Refinement : Use SHELXL to model disorder or hydrogen bonding anomalies in the crystal lattice .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous environments?

- Methodological Answer :

- Hydrolysis Mitigation : Store at 4°C in desiccators to prevent moisture-induced degradation .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

- Exposure Control : Use fume hoods and PPE (nitrile gloves, goggles) during synthesis; monitor airborne particulates via GC-MS .

Data Interpretation and Optimization

Q. How can researchers optimize reaction conditions when scaling up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) using a factorial design to identify critical factors .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .

- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.